molecular formula C24H24N4O3 B14919024 5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(3-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(3-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B14919024
M. Wt: 416.5 g/mol
InChI Key: MPSDSIKNJTVRPE-UHFFFAOYSA-N
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Description

The compound “5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(3-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” is a complex organic molecule that features multiple functional groups, including indole, methoxy, and pyrazole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the indole and pyrazole rings, followed by their coupling. A possible synthetic route could involve:

    Formation of the Indole Ring: Starting from a suitable precursor such as 5-methoxytryptamine, the indole ring can be constructed through Fischer indole synthesis.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized from hydrazine derivatives and 1,3-diketones.

    Coupling Reactions: The indole and pyrazole intermediates can be coupled using palladium-catalyzed cross-coupling reactions under mild conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a dihydropyrazole derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the indole and phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes, while reduction of the pyrazole ring may produce dihydropyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving indole and pyrazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives are known to interact with serotonin receptors, while pyrazole derivatives can inhibit enzymes like cyclooxygenase. The compound may exert its effects through binding to these molecular targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-methoxytryptamine: An indole derivative with similar structural features.

    3-methoxyphenylpyrazole: A pyrazole derivative with a methoxyphenyl group.

Uniqueness

The uniqueness of “5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(3-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” lies in its combination of indole and pyrazole moieties, which may confer unique biological activities and chemical reactivity compared to its individual components.

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(3-methoxyphenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H24N4O3/c1-14-21-22(27-26-14)24(29)28(23(21)15-5-4-6-17(11-15)30-2)10-9-16-13-25-20-8-7-18(31-3)12-19(16)20/h4-8,11-13,23,25H,9-10H2,1-3H3,(H,26,27)

InChI Key

MPSDSIKNJTVRPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(N(C(=O)C2=NN1)CCC3=CNC4=C3C=C(C=C4)OC)C5=CC(=CC=C5)OC

Origin of Product

United States

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